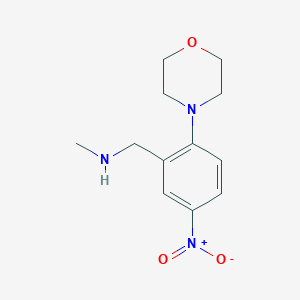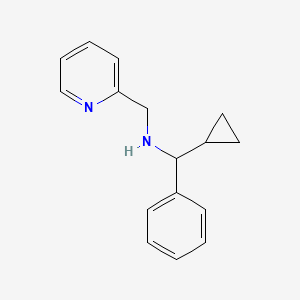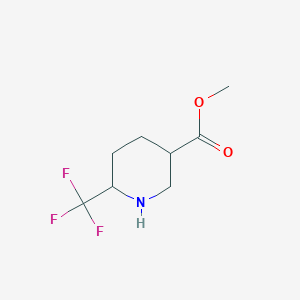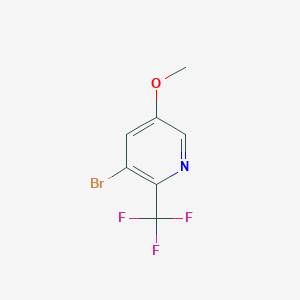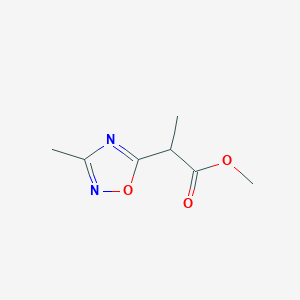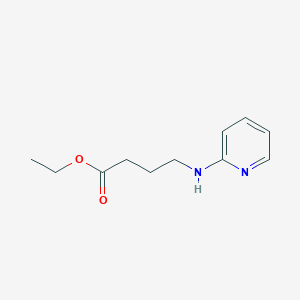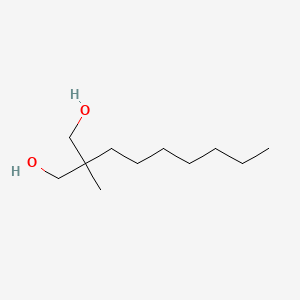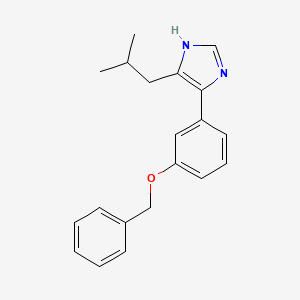![molecular formula C12H17BrN2O4S B13880154 5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide](/img/structure/B13880154.png)
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromine atom, a pyridine ring, and a sulfonamide group, making it a versatile molecule for chemical synthesis and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs organoboron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to ensure scalability and cost-effectiveness. This includes using efficient catalysts, controlling reaction temperatures, and employing purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: This compound shares the bromine and pyridine moieties but lacks the sulfonamide group.
5-Bromo-2-ethoxypyridine: Similar in structure but with an ethoxy group instead of the oxan-4-yl group.
Uniqueness
5-Bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential for forming hydrogen bonds and interacting with biological targets.
Propriétés
Formule moléculaire |
C12H17BrN2O4S |
|---|---|
Poids moléculaire |
365.25 g/mol |
Nom IUPAC |
5-bromo-6-[2-(oxan-4-yl)ethoxy]pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H17BrN2O4S/c13-11-7-10(20(14,16)17)8-15-12(11)19-6-3-9-1-4-18-5-2-9/h7-9H,1-6H2,(H2,14,16,17) |
Clé InChI |
PVSWVJGSSOZNAR-UHFFFAOYSA-N |
SMILES canonique |
C1COCCC1CCOC2=C(C=C(C=N2)S(=O)(=O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 6-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]hexanoate](/img/structure/B13880080.png)
